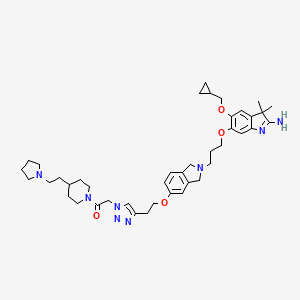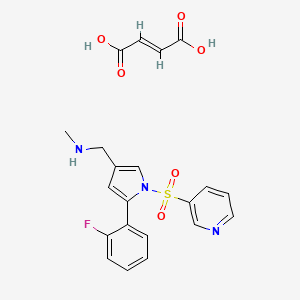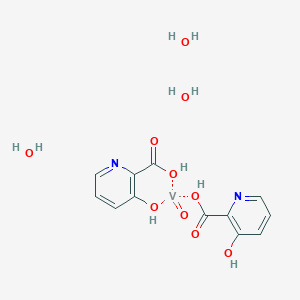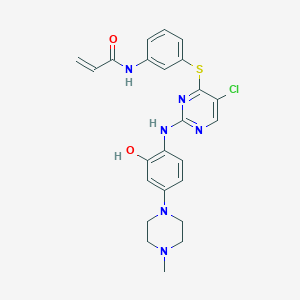
TP-422
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TP-422 is a negative control for TP-238.
Applications De Recherche Scientifique
1. Imaging Applications in Biological Research
Two-photon microscopy (TPM) is an emerging imaging tool capable of detecting biological targets deep within live tissues. The development of various two-photon (TP) probes, including ones for metal ions, facilitates TPM's application in biomedical research. These probes, such as small-molecule TP turn-on probes, organelle-targeted probes, and multicolor emissive probes for dual-color imaging, are critical in studying biological systems (Sarkar et al., 2014).
2. Environmental and Atmospheric Studies
The Third Tibetan Plateau (TP) Atmospheric Scientific Experiment (TIPEX-III) utilized TP technologies to expand observation networks and integrate observation missions. This involved understanding land surface, planetary boundary layer, cloud–precipitation, and troposphere–stratosphere exchange processes. Such applications have enhanced data applications in atmospheric science (Zhao et al., 2017).
3. Development of Near-Infrared Emissive TP Probes
A silicon-rhodamine (SiR) derivative was explored for its TP properties, leading to the development of a "NIR-to-NIR" TP probe (SiRNO) for nitric oxide (NO) detection. This advancement in TP probe technology is particularly significant for tracking NO generation in biological systems, including in situ detection in xenograft tumor mouse models (Mao et al., 2017).
4. Biomedical and Pharmaceutical Applications
Terahertz pulsed imaging (TPI) and terahertz pulsed spectroscopy (TPS) technologies are used in biomedical imaging and pharmaceutical science. They are effective in imaging epithelial cancer and distinguishing between polymorphic forms of pharmaceutical compounds. This technology helps in measuring coating thickness in pharmaceutical tablets and provides a non-invasive technique for disease diagnosis and drug formulation analysis (Wallace et al., 2004).
5. Characterization of Catalytic Materials
Temperature-programmed (TP) methods are increasingly used for characterizing catalytic materials under conditions similar to commercial applications. These methods have been pivotal in understanding the reduction features and dynamic behavior of oxygen-storage/redox components of auto exhaust catalysts, which are primarily based on CeO2 and ceria-zirconia (Boaro et al., 2003).
6. Aerospace and Re-Entry Simulation
In aerospace, TP technologies like thermal protection systems (TPS) are critical. These systems are used to simulate the thermal, aerodynamic, and chemical loads on the surface of space vehicles during re-entry into Earth's atmosphere. The understanding and duplication of complex physico-chemical phenomena related to thermal and chemical nonequilibrium near the surface of re-entry bodies are essential for the development and testing of TPS materials (Cesare et al., 2020).
Propriétés
Nom du produit |
TP-422 |
|---|---|
Formule moléculaire |
C22H30N6O2 |
Poids moléculaire |
410.52 |
Nom IUPAC |
N-(3-(1H-Pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-methoxypyrimidin-4-amine |
InChI |
InChI=1S/C22H30N6O2/c1-27(2)13-6-16-30-19-9-7-18(8-10-19)20-17-21(26-22(25-20)29-3)23-11-4-14-28-15-5-12-24-28/h5,7-10,12,15,17H,4,6,11,13-14,16H2,1-3H3,(H,23,25,26) |
Clé InChI |
RVCAAQJOJNPSKE-UHFFFAOYSA-N |
SMILES |
COC1=NC(C2=CC=C(OCCCN(C)C)C=C2)=CC(NCCCN3N=CC=C3)=N1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TP422; TP-422; TP 422 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-butyl-1-{4-[(4-chlorobenzoyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B1193771.png)



![N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide](/img/structure/B1193789.png)
